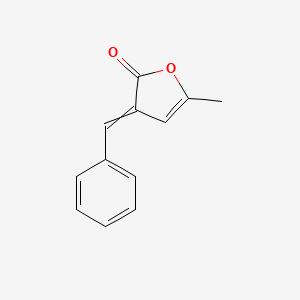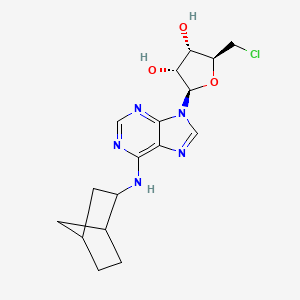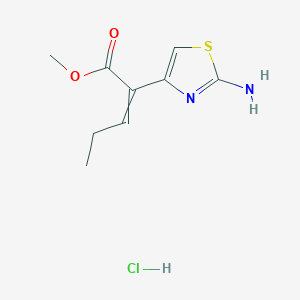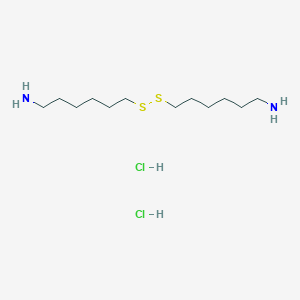![molecular formula C12H21N2O3S * B1148913 L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID CAS No. 155313-72-7](/img/new.no-structure.jpg)
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is a synthetic spin-labeled amino acid. This compound is primarily used as a biophysical probe to detect structural changes in proteins and the interaction of proteins with other macromolecules . It has a molecular weight of 346.29 and a molecular formula of C12H21N2O3S.2HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is generally produced in small quantities for research purposes, often by specialized chemical companies that provide custom synthesis services .
Chemical Reactions Analysis
Types of Reactions
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroxide spin label can be reduced to a hydroxylamine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the nitroxide spin label can produce hydroxylamines .
Scientific Research Applications
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is used extensively in scientific research, particularly in the fields of:
Chemistry: As a spin-labeled amino acid, it is used to study the structural dynamics of proteins and other macromolecules.
Biology: It helps in understanding protein-protein interactions and conformational changes in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It finds applications in the development of new materials and biophysical probes.
Mechanism of Action
The mechanism of action of L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID involves its role as a spin label. The nitroxide group in the compound provides a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to monitor changes in the environment of the labeled site, providing insights into molecular interactions and conformational changes .
Comparison with Similar Compounds
Similar Compounds
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID Dihydrochloride: A similar compound with the same core structure but different salt form.
Spin-labeled amino acids: Other amino acids with spin labels, such as those with nitroxide groups, used for similar biophysical studies.
Uniqueness
This compound is unique due to its specific combination of a thiomethyl group and a nitroxide spin label. This combination allows for versatile applications in studying protein dynamics and interactions, making it a valuable tool in various research fields .
Properties
CAS No. |
155313-72-7 |
|---|---|
Molecular Formula |
C12H21N2O3S * |
Molecular Weight |
273.37 |
Synonyms |
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)



![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)
